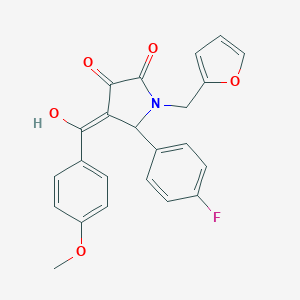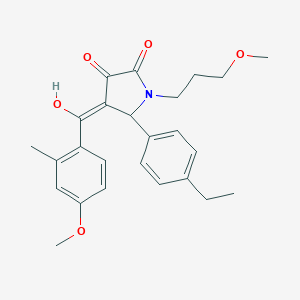![molecular formula C16H15N3O2 B266918 N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B266918.png)
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine, also known as FPBA, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzylamines and is a selective inhibitor of protein kinase C (PKC) activity. FPBA has been used in various biochemical and physiological studies to investigate the role of PKC in cellular signaling pathways.
Mécanisme D'action
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine selectively inhibits the activity of PKC by binding to the regulatory domain of the enzyme. This prevents the enzyme from binding to its substrate and phosphorylating it. PKC is involved in various signaling pathways, and its inhibition by N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine can lead to downstream effects such as altered gene expression and cellular processes.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have various biochemical and physiological effects in different cell types. It has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis. N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has also been shown to inhibit the release of inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has several advantages for use in lab experiments. It is a highly selective inhibitor of PKC, allowing researchers to investigate the specific role of PKC in cellular signaling pathways. N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is also stable and easy to handle, making it a convenient tool for research. However, N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has some limitations, including its potential toxicity to cells at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research involving N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine. One potential area of research is the development of N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine analogs with improved selectivity and solubility. Another direction is the investigation of the role of PKC in different cellular processes using N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine as a tool. Additionally, the potential therapeutic applications of N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine in cancer and inflammatory diseases warrant further investigation.
In conclusion, N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is a valuable tool for investigating the role of PKC in cellular signaling pathways. Its selective inhibition of PKC activity has allowed researchers to gain a better understanding of the specific role of PKC in various cellular processes. Further research is needed to fully explore the potential applications of N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine in cancer and inflammatory diseases.
Méthodes De Synthèse
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine can be synthesized through a multi-step reaction process that involves the condensation of 2-furylmethylamine and 3-(2-pyrimidinyloxy)benzaldehyde. The reaction is catalyzed by a base such as potassium carbonate and yields N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine as a white solid with a high purity.
Applications De Recherche Scientifique
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been used in numerous scientific studies to investigate the role of PKC in cellular signaling pathways. PKC is a family of serine/threonine kinases that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to selectively inhibit the activity of PKC, allowing researchers to investigate the specific role of PKC in these cellular processes.
Propriétés
Nom du produit |
N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine |
|---|---|
Formule moléculaire |
C16H15N3O2 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-1-(3-pyrimidin-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C16H15N3O2/c1-4-13(11-17-12-15-6-2-9-20-15)10-14(5-1)21-16-18-7-3-8-19-16/h1-10,17H,11-12H2 |
Clé InChI |
VMGJLUMWVSTAMG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CC=CO3 |
SMILES canonique |
C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![(Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate](/img/structure/B266838.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266840.png)



![N-(3'-acetyl-1-benzyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B266847.png)

![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266856.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266860.png)
![(E)-(4-methoxy-2-methylphenyl){2-(2-methoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266861.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266862.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266865.png)